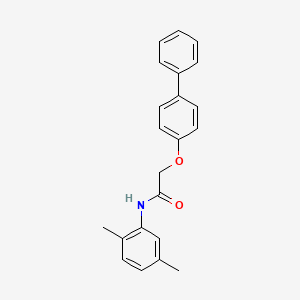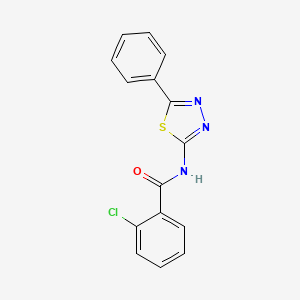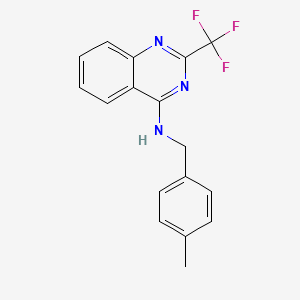
N-(2-呋喃甲基)-4-甲基苯甲酰胺
描述
N-(furan-2-ylmethyl)-4-methylbenzamide: is an organic compound that belongs to the class of amides It features a furan ring attached to a benzamide structure, which is a benzene ring bonded to an amide group
科学研究应用
N-(furan-2-ylmethyl)-4-methylbenzamide has several scientific research applications:
作用机制
The mechanism of action of “N-(2-furylmethyl)-4-methylbenzamide” would depend on its specific biological targets. Benzamides are known to have various biological activities, and the specific activities of this compound would likely depend on the interactions between its functional groups and its biological targets .
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) in a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. The use of microwave reactors allows for the optimization of reaction conditions, including temperature, solvent, and substrate amounts .
化学反应分析
Types of Reactions: N-(furan-2-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the benzene ring
相似化合物的比较
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Features a similar furan ring but with a hydrazide group instead of an amide.
Furan-2-ylmethyl furan-2-carboxylate: Contains two furan rings and an ester group.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Similar structure with an additional alkyne group.
Uniqueness: N-(furan-2-ylmethyl)-4-methylbenzamide is unique due to its combination of a furan ring and a benzamide structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential pharmacological activities make it a valuable compound for various applications .
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-4-6-11(7-5-10)13(15)14-9-12-3-2-8-16-12/h2-8H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNKXNBPVDNGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286050 | |
| Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
199443-19-1 | |
| Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199443-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NE)-N-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5568332.png)
![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)
![ethyl 4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B5568346.png)
![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5568352.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)
![4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5568373.png)
![2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B5568390.png)
![1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B5568398.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)

